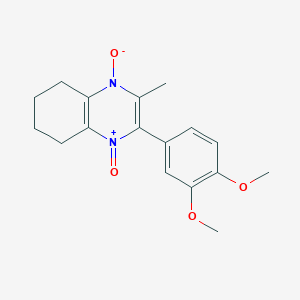![molecular formula C21H25N5O B356621 14-methyl-13,17-bis(2-methylpropyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one CAS No. 840460-98-2](/img/structure/B356621.png)
14-methyl-13,17-bis(2-methylpropyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,11-diisobutyl-2-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex heterocyclic compound It is characterized by its unique fused ring structure, which includes pyrimidine, pyrrolo, and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-diisobutyl-2-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of acetophenone derivatives, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may employ microwave-assisted synthesis techniques to enhance reaction efficiency and yield. This method allows for precise control over reaction parameters, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
3,11-diisobutyl-2-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions susceptible to electrophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
3,11-diisobutyl-2-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,11-diisobutyl-2-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific pathways involved in cell proliferation, leading to its anticancer effects. The compound’s ability to bind to DNA and interfere with replication processes is also a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
- 3-Isobutyl-2-methyl-11-[3-(trifluoromethyl)phenyl]-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one .
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .
Uniqueness
3,11-diisobutyl-2-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one stands out due to its specific substitution pattern and the presence of isobutyl groups, which may enhance its biological activity and solubility compared to similar compounds .
Properties
CAS No. |
840460-98-2 |
|---|---|
Molecular Formula |
C21H25N5O |
Molecular Weight |
363.5g/mol |
IUPAC Name |
14-methyl-13,17-bis(2-methylpropyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
InChI |
InChI=1S/C21H25N5O/c1-12(2)10-25-14(5)22-19-17(21(25)27)18-20(26(19)11-13(3)4)24-16-9-7-6-8-15(16)23-18/h6-9,12-13H,10-11H2,1-5H3 |
InChI Key |
KJRLGDFUCWQQEI-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C3=NC4=CC=CC=C4N=C3N2CC(C)C)C(=O)N1CC(C)C |
Canonical SMILES |
CC1=NC2=C(C3=NC4=CC=CC=C4N=C3N2CC(C)C)C(=O)N1CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-cyclopentyl-6-imino-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B356539.png)
![N-(5-Cyano-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-3-methylbenzamide](/img/structure/B356540.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(2-furylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356541.png)
![Methyl 1,5-dimethyl-3-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]indole-2-carboxylate](/img/structure/B356542.png)
![1-sec-butyl-2-(4-methylphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B356543.png)
![N-Butyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B356545.png)
![methyl 4-[2-(furan-2-ylmethyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B356549.png)
![1-Methoxypropan-2-yl 2-amino-1-(2,3-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B356551.png)
![2-(2,5-dimethoxybenzylidene)-6-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one](/img/structure/B356556.png)

![1-butyl-2-(4-chlorophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B356558.png)
![N-[5-Cyano-7-(3-ethoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-4-ethoxybenzamide](/img/structure/B356559.png)
![Ethyl 3-[[2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetyl]amino]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B356562.png)
![2-(6-Methyl-2-pyridinyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356563.png)
